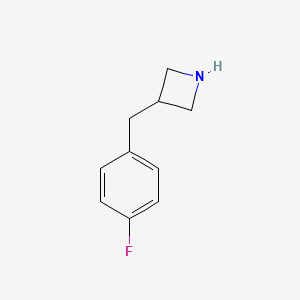

3-(4-fluorobenzyl)azetidine

Description

Properties

IUPAC Name |

3-[(4-fluorophenyl)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-10-3-1-8(2-4-10)5-9-6-12-7-9/h1-4,9,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDJLHUZUSQKTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588373 | |

| Record name | 3-[(4-Fluorophenyl)methyl]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937621-44-8 | |

| Record name | 3-[(4-Fluorophenyl)methyl]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3-(4-fluorobenzyl)azetidine

An In-depth Technical Guide to the Synthesis of 3-(4-fluorobenzyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a privileged structural motif in modern medicinal chemistry.[1] This strained four-membered nitrogen heterocycle is increasingly utilized as a bioisosteric replacement for larger, more lipophilic rings like pyrrolidine or piperidine. Its rigid structure can enhance binding affinity to biological targets by reducing the entropic penalty upon binding. Furthermore, the incorporation of an azetidine ring often imparts favorable physicochemical properties to drug candidates, such as improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity.[2][3]

Specifically, 3-substituted azetidines provide a key vector for introducing diverse functionalities to modulate pharmacological activity.[4] The target molecule of this guide, this compound, combines the beneficial properties of the azetidine core with a 4-fluorobenzyl group, a common substituent in central nervous system (CNS) active agents and other therapeutic areas. The fluorine atom can enhance metabolic stability and modulate electronic properties without significantly increasing steric bulk.

This technical guide offers a detailed examination of robust and field-proven synthetic strategies for accessing this compound. As a senior application scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind experimental choices, and the practical considerations necessary for successful synthesis and scale-up. We will focus on two primary, highly effective synthetic routes: Reductive Amination and a Wittig Reaction followed by Catalytic Hydrogenation .

Strategic Overview: Pathways to the Target Scaffold

The construction of the this compound core requires the formation of a key carbon-carbon bond at the C3 position of the azetidine ring. The two principal strategies discussed herein approach this challenge from different perspectives, starting from the common and commercially available precursor, N-protected azetidin-3-one.

-

Route 1: Reductive Amination: This is a convergent approach where the C-N bond of an imine intermediate is formed and subsequently reduced in one pot. It is highly efficient for creating secondary amines. However, this route synthesizes an amino derivative, 3-((4-fluorobenzyl)amino)azetidine, rather than the direct C-C linked target. A more direct reductive amination approach would involve reacting azetidine with (4-fluorophenyl)acetaldehyde, which is less common. Therefore, we will pivot to methods that directly form the required C-C bond.

-

Corrected Route 1: Grignard/Organolithium Addition and Reduction: This strategy involves the direct addition of a 4-fluorobenzyl organometallic reagent to an N-protected azetidin-3-one. This forms a tertiary alcohol, which must then be deoxygenated. This multi-step sequence can be effective but requires careful control of the organometallic addition and a subsequent, often challenging, reduction step.

-

Route 2: Wittig Reaction and Catalytic Hydrogenation: This robust, two-step sequence first constructs an exocyclic double bond via a Wittig reaction, creating a 3-benzylideneazetidine intermediate. The subsequent hydrogenation of this double bond is typically clean and high-yielding, providing direct access to the target C-C bond with excellent control. This is often the preferred method due to its reliability and scalability.

This guide will focus on the Wittig/Hydrogenation route as the primary recommendation, with the Grignard/Reduction route presented as a viable alternative.

Primary Synthetic Route: Wittig Olefination and Subsequent Reduction

This two-stage strategy is arguably the most reliable and widely applicable method for preparing 3-benzyl-substituted azetidines. The causality is clear: the Wittig reaction provides a powerful and selective method for C=C bond formation from a ketone, and the subsequent hydrogenation is a well-understood, high-fidelity transformation.[5][6]

Logical Workflow

The overall transformation proceeds as follows: an N-protected azetidin-3-one is reacted with a phosphorus ylide (Wittig reagent) generated from 4-fluorobenzyltriphenylphosphonium bromide. This olefination reaction yields the intermediate N-protected 3-(4-fluorobenzylidene)azetidine. This intermediate is then subjected to catalytic hydrogenation to reduce the exocyclic double bond, affording the final product.

Caption: Workflow for Wittig/Reduction Route

Detailed Experimental Protocols

Part 1: Synthesis of N-Boc-3-(4-fluorobenzylidene)azetidine (Wittig Reaction)

The Wittig reaction transforms a carbonyl group into an alkene through reaction with a phosphorus ylide.[7] The ylide is typically generated in situ by treating a phosphonium salt with a strong base.[8]

Protocol:

-

Phosphonium Salt Preparation: To a solution of 4-fluorobenzyl bromide (1.1 eq) in toluene, add triphenylphosphine (1.0 eq). Heat the mixture to reflux for 4-6 hours. Cool the reaction to room temperature, collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-fluorobenzyltriphenylphosphonium bromide.

-

Ylide Formation and Wittig Reaction:

-

Suspend the phosphonium salt (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a strong base, such as n-butyllithium (n-BuLi, 1.1 eq) or sodium hydride (NaH, 1.2 eq), dropwise. A characteristic deep red or orange color indicates the formation of the ylide. Stir for 1 hour at this temperature.

-

Add a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the consumption of the ketone.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-Boc-3-(4-fluorobenzylidene)azetidine.

-

Part 2: Synthesis of this compound (Hydrogenation & Deprotection)

Catalytic hydrogenation is a highly effective method for the reduction of alkenes to alkanes. Palladium on carbon (Pd/C) is a common and efficient catalyst for this transformation.[9]

Protocol:

-

Hydrogenation:

-

Dissolve N-Boc-3-(4-fluorobenzylidene)azetidine (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight).

-

Purge the reaction vessel with hydrogen gas (H₂) and maintain a positive pressure of H₂ (typically using a balloon or a Parr hydrogenator apparatus) at room temperature.

-

Stir the mixture vigorously for 4-12 hours until TLC or LC-MS analysis confirms complete consumption of the starting material.

-

-

Catalyst Removal and Isolation:

-

Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in air. Wash the filter pad thoroughly with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield N-Boc-3-(4-fluorobenzyl)azetidine, which is often pure enough for the next step.

-

-

Boc Deprotection:

-

Dissolve the N-Boc protected intermediate in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize excess acid. Extract the aqueous layer with DCM.

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product, this compound. The product may be further purified by distillation or salt formation if necessary.

-

Alternative Synthetic Route: Grignard Addition and Deoxygenation

This route offers a different approach to forming the crucial C-C bond by employing a nucleophilic addition of a Grignard reagent to the azetidin-3-one carbonyl.[10] While direct, it necessitates a subsequent reduction step to remove the resulting hydroxyl group, which can add complexity.

Logical Workflow

The process begins with the preparation of the 4-fluorobenzylmagnesium halide (Grignard reagent). This reagent is then added to N-Boc-azetidin-3-one to form N-Boc-3-(4-fluorobenzyl)-3-hydroxyazetidine. The final stage involves the reductive deoxygenation of the tertiary alcohol.

Caption: Workflow for Grignard/Reduction Route

Detailed Experimental Protocols

Part 1: Synthesis of N-Boc-3-(4-fluorobenzyl)-3-hydroxyazetidine (Grignard Addition)

Protocol:

-

Grignard Reagent Formation:

-

Activate magnesium turnings (1.5 eq) in a flame-dried flask under an argon atmosphere.

-

Add a small volume of anhydrous diethyl ether or THF.

-

Add a solution of 4-fluorobenzyl bromide (1.2 eq) in the anhydrous solvent dropwise. The reaction is initiated often with gentle heating or a crystal of iodine. Once initiated, maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, stir the mixture for an additional hour.

-

-

Grignard Addition:

-

Cool the freshly prepared Grignard reagent to 0 °C.

-

Add a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF dropwise.

-

After addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

-

Work-up and Purification:

-

Cool the reaction to 0 °C and quench carefully with saturated aqueous NH₄Cl.

-

Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash chromatography to isolate the tertiary alcohol product.

-

Part 2: Deoxygenation and Deprotection

Reductive deoxygenation of a sterically hindered tertiary alcohol can be challenging. The Barton-McCombie deoxygenation is a classic method, though modern variants exist. A simpler, two-step alternative involves conversion to a halide or mesylate followed by reduction.

Protocol (Example via Mesylate):

-

Mesylation:

-

Dissolve the alcohol intermediate (1.0 eq) in anhydrous DCM and cool to 0 °C.

-

Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq) dropwise.

-

Stir for 1-2 hours, then wash with water and brine, dry over Na₂SO₄, and concentrate.

-

-

Reduction:

-

Dissolve the crude mesylate in THF.

-

Add a reducing agent such as lithium aluminum hydride (LiAlH₄) at 0 °C and stir until the reaction is complete.

-

Work up carefully (e.g., Fieser workup) to obtain N-Boc-3-(4-fluorobenzyl)azetidine.

-

-

Deprotection: Follow the deprotection protocol described in the primary route.

Comparison of Synthetic Routes

| Feature | Route 1: Wittig & Hydrogenation | Route 2: Grignard & Deoxygenation |

| Overall Yield | Typically Good to Excellent | Moderate to Good |

| Number of Steps | 2-3 (plus deprotection) | 2-3 (plus deprotection) |

| Key Intermediates | N-Boc-3-(4-fluorobenzylidene)azetidine | N-Boc-3-(4-fluorobenzyl)-3-hydroxyazetidine |

| Scalability | Generally high; hydrogenation is scalable. | Moderate; Grignard reactions require strict anhydrous conditions. |

| Reliability | High; both steps are very robust reactions. | Moderate; deoxygenation step can be low-yielding or require harsh conditions. |

| Safety/Handling | Requires handling of strong bases (n-BuLi) and pyrophoric catalysts (Pd/C). | Requires handling of pyrophoric Grignard reagents and reactive hydrides (LiAlH₄). |

Conclusion

For the , the Wittig reaction followed by catalytic hydrogenation stands out as the superior and more reliable strategy. Its procedural robustness, high yields, and straightforward scalability make it the preferred choice for both discovery and development settings. The causality is well-defined: the olefination provides a clean precursor for a highly predictable and efficient reduction. While the Grignard addition route is a viable alternative for accessing the core structure, it often presents greater challenges in the subsequent deoxygenation step, potentially compromising the overall efficiency of the synthesis. Both routes start from a common precursor and provide valuable, orthogonal approaches to this important medicinal chemistry scaffold.

References

-

Zhang, C., et al. (2014). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 53(3), 815-819. [Link]

-

Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition, 54(41), 12097-12101. [Link]

-

Li, J., et al. (2022). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 87(15), 10143–10154. [Link]

-

Wadsworth, D. J., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science, 16(1), 8-19. [Link]

-

Baumann, A. N., et al. (2017). Methods for the Synthesis of Substituted Azetines. Organic Letters, 19(21), 5681–5684. [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. [Link]

-

Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]

-

Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2594-2607. [Link]

-

Various Authors. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [Link]

-

Park, S., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(21), 6694-6698. [Link]

-

Kürti, L., et al. (2019). Titanium-Mediated Synthesis of Spirocyclic NH-Azetidines from Oxime Ethers. Angewandte Chemie International Edition, 58(38), 13473-13478. [Link]

-

Stepan, A. F., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. [Link]

-

Kürti, L., et al. (2019). Formation of NH-azetidines from Grignard reagents. ResearchGate. [Link]

- Various Authors. (2000). Synthesis of azetidine derivatives.

-

Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Organic Reaction Flashcards. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

-

Wikipedia. (n.d.). Wittig reaction. [Link]

-

Ashenhurst, J. (2018). Wittig Reaction – Examples and Mechanism. Master Organic Chemistry. [Link]

-

Bergdahl, M., et al. (2014). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 2(4), 97-103. [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

-

LibreTexts Chemistry. (2020). 21.6: Synthesis of Amines by Reductive Amination. [Link]

-

Beilstein Journals. (n.d.). Search Results for "catalytic hydrogenation". [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1241951. [Link]

-

Stepan, A. F., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. [Link]

-

Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

-

Kuwano, R., et al. (2013). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Molecules, 18(9), 10404–10413. [Link]

-

D'hooghe, M., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(43), 26861-26868. [Link]

-

D'hooghe, M., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Semantic Scholar. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 9. BJOC - Search Results [beilstein-journals.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Chemical Properties of 3-(4-fluorobenzyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of 3-(4-fluorobenzyl)azetidine, a heterocyclic compound of increasing interest in medicinal chemistry. The unique structural characteristics of the azetidine ring, combined with the electronic properties of the 4-fluorobenzyl moiety, make this molecule a valuable building block for the development of novel therapeutics.

Introduction: The Significance of the Azetidine Scaffold

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in drug discovery.[1][2] Their inherent ring strain, which is greater than that of five- or six-membered rings but less than that of aziridines, imparts a unique conformational rigidity.[2] This structural feature can be advantageous in drug design, as it can lead to improved binding affinity and selectivity for biological targets. Furthermore, the incorporation of an azetidine ring can enhance the physicochemical properties of a molecule, such as solubility and metabolic stability, which are critical for drug development.[3] The fluorine atom in the 4-fluorobenzyl group can further modulate properties like lipophilicity and metabolic stability.

Physicochemical Properties

Precise experimental data for this compound is not widely published. However, based on its structure and data from similar compounds, the following properties can be predicted.

| Property | Value | Source |

| CAS Number | 937621-44-8 | [4] |

| Molecular Formula | C₁₀H₁₂FN | ChemSigma |

| Molecular Weight | 179.21 g/mol | Calculated |

| Boiling Point | 236.6 ± 13.0 °C (Predicted) | [2] |

| Melting Point | Not available | |

| Solubility | Not available | |

| Appearance | Not available |

Synthesis and Reactivity

The synthesis of 3-substituted azetidines can be achieved through various synthetic routes, including intramolecular cyclization and functionalization of the pre-formed azetidine ring.[5] A plausible and common method for the synthesis of this compound is the reductive amination of a suitable azetidine precursor with 4-fluorobenzaldehyde.

Conceptual Synthetic Workflow

The following diagram illustrates a general and logical workflow for the synthesis of this compound, starting from a commercially available protected azetidine derivative. This multi-step process is a common strategy for introducing substituents at the 3-position of the azetidine ring.

Sources

An In-depth Technical Guide to the Investigational Mechanism of Action of 3-(4-fluorobenzyl)azetidine as a Potential Triple Reuptake Inhibitor

This guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound 3-(4-fluorobenzyl)azetidine. Based on the established pharmacology of the azetidine scaffold, this document outlines a scientifically rigorous, hypothesis-driven approach centered on its potential as a triple reuptake inhibitor (TRI) of monoamine neurotransmitters. This exploration is grounded in the well-documented association between deficiencies in serotonin (5-HT), norepinephrine (NE), and dopamine (DA) and the pathophysiology of depressive disorders.[1] The unique structural properties of the azetidine ring, such as its conformational rigidity and sp3-rich character, make it an attractive scaffold for developing novel central nervous system (CNS) modulators with enhanced pharmacokinetic profiles.[2][3][4]

Our primary hypothesis is that this compound functions as a TRI, modulating the synaptic concentrations of 5-HT, NE, and DA by inhibiting their respective transporters: SERT, NET, and DAT. This guide will detail the experimental strategy to test this hypothesis, from initial in vitro screening to more complex cellular and functional assays.

Part 1: Foundational In Vitro Characterization: Transporter Binding and Uptake Inhibition

The initial and most critical step in characterizing the mechanism of action of this compound is to determine its affinity for and inhibitory activity against the human serotonin, norepinephrine, and dopamine transporters (hSERT, hNET, and hDAT).

Objective: To determine the binding affinity (Ki) of this compound for hSERT, hNET, and hDAT.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Utilize human embryonic kidney 293 (HEK293) cells stably transfected with hSERT, hNET, or hDAT.[1]

-

Culture cells to confluency and harvest.

-

Prepare cell membrane fractions by homogenization and centrifugation.

-

-

Binding Assay:

-

Incubate cell membranes with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT) in the presence of increasing concentrations of this compound.

-

Incubate to equilibrium.

-

Separate bound and free radioligand by rapid filtration.

-

Quantify radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation from the IC50 values obtained from competitive binding curves.

-

Objective: To determine the functional inhibitory potency (IC50) of this compound on the reuptake of 5-HT, NE, and DA.

Methodology:

-

Cell Culture:

-

Use HEK293 cells stably expressing hSERT, hNET, or hDAT.[1]

-

-

Uptake Assay:

-

Pre-incubate cells with varying concentrations of this compound.

-

Add a radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA).

-

Incubate for a short period to allow for transporter-mediated uptake.

-

Terminate the uptake by washing with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity.

-

-

Data Analysis:

-

Determine the IC50 values by non-linear regression analysis of the concentration-response curves.

-

The following table summarizes the hypothetical data for this compound if it were a potent TRI with a desired profile for potential antidepressant efficacy (SERT > NET > DAT).[1]

| Target Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) |

| hSERT | 5.2 | 10.8 |

| hNET | 15.7 | 32.5 |

| hDAT | 45.3 | 98.1 |

Part 2: Cellular Signaling and Downstream Effects

Confirmation of direct transporter inhibition should be followed by an investigation into the downstream cellular consequences of increased synaptic neurotransmitter levels.

The inhibition of SERT, NET, and DAT by this compound is expected to increase the concentration of serotonin, norepinephrine, and dopamine in the synaptic cleft. This enhanced neurotransmitter availability leads to prolonged activation of postsynaptic receptors, initiating a cascade of intracellular signaling events that are believed to underlie the therapeutic effects of antidepressants.

Caption: Proposed mechanism of action of this compound.

Part 3: Experimental Workflow for Mechanism of Action Elucidation

A logical and systematic workflow is essential for definitively characterizing the mechanism of action of a novel compound. The following diagram illustrates the proposed experimental progression.

Caption: Experimental workflow for MoA elucidation.

Objective: To assess the selectivity of this compound by screening it against a broad panel of receptors, ion channels, and enzymes.

Methodology:

-

Panel Selection:

-

Utilize a commercially available safety pharmacology panel (e.g., a CEREP panel) that includes a wide range of CNS targets to identify potential off-target interactions.

-

-

Screening:

-

Submit this compound for screening at a fixed concentration (e.g., 10 µM).

-

-

Data Analysis:

-

Identify any significant interactions (typically >50% inhibition or stimulation) for further investigation. A clean profile at this stage is indicative of a more specific mechanism of action.

-

Objective: To measure the effect of this compound administration on extracellular levels of 5-HT, NE, and DA in the brains of freely moving rodents.

Methodology:

-

Surgical Implantation:

-

Surgically implant microdialysis probes into specific brain regions of interest (e.g., prefrontal cortex, nucleus accumbens).

-

-

Compound Administration:

-

Administer this compound systemically (e.g., via intraperitoneal injection or oral gavage).

-

-

Sample Collection and Analysis:

-

Collect dialysate samples at regular intervals before and after drug administration.

-

Analyze the samples for 5-HT, NE, and DA content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Data Analysis:

-

Calculate the percentage change in extracellular neurotransmitter levels from baseline.

-

Part 4: Concluding Remarks and Future Directions

The proposed investigational framework provides a robust pathway for elucidating the mechanism of action of this compound. The primary hypothesis, based on the prevalence of the azetidine scaffold in triple reuptake inhibitors, is that this compound will demonstrate potent and selective inhibition of monoamine transporters.[1][5] Positive results from the in vitro and in vivo studies outlined herein would provide strong evidence for this mechanism and warrant further preclinical development, including comprehensive safety pharmacology, pharmacokinetic profiling, and efficacy testing in a broader range of animal models of CNS disorders. The structural rigidity and unique chemical properties of the azetidine moiety suggest that this compound could represent a promising new chemical entity for the treatment of depression and other neuropsychiatric conditions.[2][4][6]

References

-

Han, Y., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. Journal of Medicinal Chemistry. [Link]

-

Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry. [Link]

-

Melloni, P., et al. (1979). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry. [Link]

-

Various Authors. (2022). Molecular Docking Studies as Antidepressant Agents, Synthetic Techniques, Antimicrobial Screening of Azetidine-2-One Derivatives- A Review. Research Journal of Pharmacy and Technology. [Link]

-

Various Authors. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Pharmaceuticals. [Link]

-

Various Authors. (2004). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry. [Link]

-

Various Authors. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]

-

Various Authors. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

-

Various Authors. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

-

Various Authors. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules. [Link]

Sources

- 1. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 3-(4-fluorobenzyl)azetidine

An In-depth Technical Guide to the Biological Activity of 3-(4-Fluorobenzyl)azetidine

Authored by: A Senior Application Scientist

Foreword: The Azetidine Scaffold - A Rising Star in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocycles, the azetidine ring, a four-membered nitrogen-containing structure, has emerged as a "privileged scaffold".[1] Its unique combination of high ring strain (approx. 25.4 kcal/mol), significant sp3-rich character, and conformational rigidity makes it a highly attractive motif for the design of bioactive molecules.[2][3] Unlike the more labile three-membered aziridines and the more flexible five-membered pyrrolidines, azetidines offer a compelling balance of stability and constrained geometry.[1][3] This rigidity can enhance binding affinity to biological targets and improve metabolic stability, solubility, and other crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][4]

The incorporation of a fluorine atom into drug candidates is a well-established strategy in medicinal chemistry to modulate electronic properties, lipophilicity, and metabolic stability. The 4-fluorobenzyl moiety, in particular, is a common feature in many biologically active compounds. This guide, therefore, focuses on the synthesis, potential biological activities, and experimental evaluation of this compound, a structure that synergistically combines the benefits of the azetidine core with the strategic placement of a fluorinated aromatic ring. We will delve into the causality behind experimental design and provide actionable protocols for researchers in the field.

Part 1: Synthesis and Characterization

The synthesis of 3-substituted azetidines has historically been challenging but has seen significant advances in recent years.[5] A robust synthetic strategy is paramount for accessing sufficient quantities of this compound for biological evaluation. A common and effective approach involves the cyclization of a 1,3-difunctionalized propane backbone.

A Plausible Synthetic Pathway

A logical and frequently employed route to 3-substituted azetidines begins with a suitable precursor that can undergo intramolecular cyclization. The following pathway illustrates a common strategy adaptable for the synthesis of this compound, starting from 1,3-diamino-2-(4-fluorobenzyl)propane.

Caption: A plausible synthetic workflow for this compound.

Experimental Considerations and Troubleshooting

The synthesis of azetidines can be sensitive to reaction conditions. The table below outlines potential issues and optimization strategies based on established chemical principles.

| Potential Issue | Causality | Recommended Solution |

| Low Cyclization Yield | The intramolecular nucleophilic substitution is sterically hindered or the leaving group is not sufficiently activated. | Ensure complete conversion to the tosylate. Use a stronger, non-nucleophilic base for the cyclization step to favor the intramolecular reaction over intermolecular side reactions. |

| Formation of Side Products | Polymerization or intermolecular reactions can compete with the desired cyclization, especially at high concentrations. | Conduct the cyclization step under high-dilution conditions to favor the intramolecular pathway. Control the rate of addition of reagents.[6] |

| Difficulty in Purification | The polarity of the intermediates and the final product can be similar to that of byproducts. | Employ orthogonal purification techniques such as reverse-phase HPLC in addition to standard silica gel chromatography. Consider converting the final amine to a salt for easier handling and purification by recrystallization.[6] |

| Incomplete Deprotection | The Boc protecting group is stable under neutral and basic conditions and requires strong acid for removal. | Ensure an adequate excess of strong acid (e.g., trifluoroacetic acid or HCl in dioxane) is used and monitor the reaction by TLC or LC-MS until the starting material is fully consumed. |

Part 2: Postulated Biological Activity and Mechanistic Insights

While no specific studies on the have been published to date, we can infer its potential pharmacological profile by examining structurally related compounds. The azetidine scaffold is present in a wide range of biologically active molecules, including anticancer, antibacterial, antiviral, and CNS-targeting agents.[2][5]

Potential as an Antiviral Agent

Derivatives of azetidin-2-one bearing a fluorinated phenyl group have demonstrated antiviral properties. For instance, stereoisomers of a 3-methyl-4-fluorophenyl substituted azetidinone showed modest activity against human coronavirus (229E) and cytomegalovirus.[7] The authors noted that the introduction of a benzyl group at the nitrogen atom, along with the 3-methyl-4-fluorophenyl group, was crucial for the observed activity.[7] This suggests that the this compound core could serve as a valuable pharmacophore in the design of novel antiviral agents. The benzyl group can engage in hydrophobic and π-stacking interactions within a target's binding site, while the azetidine ring provides a rigid scaffold to orient this interaction.

Potential as an Anticancer Agent

Many azetidine derivatives exhibit potent anticancer activity. A notable example involves analogues of the microtubule-disrupting agent combretastatin A-4 (CA-4).[8] A series of 3-fluoro substituted β-lactams (azetidin-2-ones) demonstrated significant antiproliferative activity in human breast cancer cell lines, with IC50 values in the nanomolar range.[8] Mechanistic studies revealed that these compounds inhibit tubulin polymerization, leading to apoptosis.[8] While this compound is not a β-lactam, the 3-aryl azetidine motif is a key feature in other tubulin inhibitors, where it serves to position the aromatic ring in the colchicine-binding site of β-tubulin.[9]

Caption: Postulated signaling pathway for anticancer activity.

Central Nervous System (CNS) Applications

The rigid structure of the azetidine ring is ideal for creating ligands that can precisely fit into the binding pockets of CNS receptors.[2] The incorporation of azetidine can improve metabolic stability and brain penetration, which are critical for CNS drugs. A library of fused, bridged, and spirocyclic azetidines was synthesized and evaluated for CNS-related physicochemical properties.[10] The this compound scaffold, with its potential for diverse interactions and favorable properties, represents a promising starting point for the development of novel modulators of CNS targets such as GPCRs or ion channels.

Part 3: Protocols for Biological Evaluation

To validate the therapeutic potential of this compound, a systematic evaluation using robust in vitro assays is essential. The following protocols provide detailed, self-validating methodologies for assessing its anticancer and antiviral activities.

Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol is designed to determine the concentration at which the compound inhibits cancer cell growth by 50% (IC50).

Objective: To assess the cytotoxic/cytostatic effects of this compound on a panel of human cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT116).

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in culture medium to obtain final concentrations ranging from 0.1 nM to 100 µM.

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the in vitro MTT antiproliferative assay.

Protocol: Plaque Reduction Assay for Antiviral Activity

Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (EC50).

Methodology:

-

Cell Monolayer Preparation: Seed a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates to form a confluent monolayer.

-

Virus Infection: Aspirate the growth medium and infect the cell monolayers with the virus at a multiplicity of infection (MOI) that produces approximately 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

-

Compound Treatment: Prepare serial dilutions of this compound in an overlay medium (e.g., medium containing 1% methylcellulose).

-

Overlay Application: After the adsorption period, remove the viral inoculum and add 2 mL of the compound-containing overlay medium to each well. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-4 days).

-

Plaque Visualization: Aspirate the overlay medium and stain the cell monolayer with a solution of 0.1% crystal violet in 20% ethanol for 20 minutes.

-

Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

-

Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration.

Part 4: Structure-Activity Relationship (SAR) and Future Directions

The this compound scaffold is a versatile starting point for further optimization. A systematic exploration of the structure-activity relationship is crucial for developing potent and selective drug candidates.

Key Areas for Modification

| Modification Site | Rationale | Predicted Impact |

| Azetidine Nitrogen | The nitrogen atom is a key site for introducing diversity and modulating physicochemical properties like pKa and solubility. | N-alkylation or N-acylation can alter target engagement and pharmacokinetic profiles. For example, adding a basic amine could improve solubility. |

| Fluorine Position on Benzyl Ring | Moving the fluorine to the 2- or 3-position will change the electronic and steric profile of the ring. | This can fine-tune binding interactions (e.g., hydrogen bonding, dipole interactions) and alter metabolic stability by blocking potential sites of oxidation. |

| Substitution on the Benzyl Ring | Adding other substituents (e.g., -OCH3, -Cl, -CF3) can explore additional binding pockets and modulate lipophilicity. | Can lead to improved potency and selectivity. For example, a methoxy group could act as a hydrogen bond acceptor. |

| Azetidine Ring Substitution | Introducing substituents at other positions on the azetidine ring can provide additional vectors for interaction or constrain the conformation. | Could lead to novel binding modes or improved selectivity for a specific target isoform. |

Conclusion and Outlook

This compound represents a promising, yet underexplored, structural motif in medicinal chemistry. By combining the advantageous properties of the conformationally constrained azetidine ring with the well-established benefits of fluorination, this scaffold is primed for development into a variety of therapeutic agents. The inferred potential for anticancer, antiviral, and CNS activity, based on data from structurally related compounds, provides a strong rationale for its synthesis and comprehensive biological evaluation.

Future research should focus on the synthesis of a focused library of analogues based on the SAR insights discussed above. High-throughput screening of this library against diverse biological targets will be instrumental in uncovering the full therapeutic potential of this valuable chemical scaffold. The protocols and insights provided in this guide offer a solid foundation for researchers to embark on this exciting area of drug discovery.

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026).

- The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Azetidines in Drug Discovery. (n.d.). PharmaBlock.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.

- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC.

- Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (2022). MDPI.

- Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. (n.d.). PMC - NIH.

- Enhancing the biological activity of 4-(4-Fluorobenzyl)azetidin-2-one. (n.d.). Benchchem.

- Synthesis of Azetidines. (n.d.). Progress in Chemistry.

- Recent progress in synthesis of 3-functionalized azetidines. (2025).

- Azetidines of pharmacological interest - PubMed. (2021).

- Application Notes and Protocols for 3-(4-Pentylphenyl)azetidine in the Synthesis of Novel Antitumor Agents. (n.d.). Benchchem.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-(4-Fluorobenzyl)azetidine Derivatives

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain and non-planar geometry offer a unique three-dimensional exit vector from a core structure, which can significantly enhance binding affinity to biological targets.[2] Compared to its more flexible five- and six-membered counterparts (pyrrolidine and piperidine), the azetidine motif often imparts improved metabolic stability, increased aqueous solubility, and reduced lipophilicity—key attributes in optimizing drug candidates.[3] This guide provides a comprehensive overview of the principal synthetic strategies for accessing 3-(4-fluorobenzyl)azetidine derivatives, a class of compounds with significant potential in various therapeutic areas. We will explore two robust, field-proven synthetic routes, delving into the causal chemistry, providing detailed experimental protocols, and discussing strategies for subsequent derivatization.

Retrosynthetic Analysis: Deconstructing the Target Scaffold

A logical retrosynthetic analysis of this compound derivatives reveals two primary convergent strategies, each relying on a different key intermediate. The choice between these pathways often depends on the scale of the synthesis, the desired substitution on the azetidine nitrogen, and the availability of starting materials.

Strategy A hinges on the displacement of a leaving group from a pre-formed azetidine ring, using the commercially available 1-benzhydrylazetidin-3-ol as a versatile starting point. Strategy B employs the reductive amination of a ketone, specifically N-Boc-azetidin-3-one, to directly install the desired benzyl group.

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(4-fluorobenzyl)azetidine

This guide provides an in-depth analysis of the expected spectroscopic data for 3-(4-fluorobenzyl)azetidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The structural rigidity of the azetidine ring, combined with the electronic properties of the fluorobenzyl group, makes this molecule a valuable scaffold.[1][2] This document will detail the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outline the protocols for their acquisition, and provide a framework for the interpretation of the resulting spectra. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this class of compounds.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. The diagram below illustrates the chemical structure of this compound and the atom numbering used for spectral assignments.

Figure 1: Chemical structure of this compound.

A comprehensive spectroscopic analysis workflow is crucial for unambiguous structure confirmation. The following diagram outlines the logical progression from sample preparation to final data interpretation.

Figure 2: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for complete characterization.

Predicted ¹H NMR Data

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are presented in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

| ~7.20 | dd | ~8.5, 5.5 | 2 x Ar-H (ortho to CH₂) |

| ~7.00 | t | ~8.5 | 2 x Ar-H (ortho to F) |

| ~3.6-3.8 | m | - | 2 x Azetidine-CH₂ (C2 & C4) |

| ~3.4-3.6 | m | - | 1 x Azetidine-CH (C3) |

| ~2.75 | d | ~7.5 | 2 x Benzyl-CH₂ |

| ~2.0-2.5 | br s | - | 1 x NH |

Note: These are predicted values based on the analysis of similar structures and substituent effects. Actual experimental values may vary slightly.

Rationale for Assignments:

-

Aromatic Protons: The protons on the fluorophenyl ring are expected to appear as two distinct signals due to the electron-withdrawing nature of the fluorine atom. The protons ortho to the benzyl group will likely appear as a doublet of doublets, while the protons ortho to the fluorine will appear as a triplet due to coupling with both the adjacent protons and the fluorine atom.

-

Azetidine Protons: The methylene protons on the azetidine ring (C2 and C4) are diastereotopic and are expected to show complex splitting patterns, likely appearing as multiplets.[3] The methine proton at C3 will also be a multiplet due to coupling with the adjacent methylene protons of the ring and the benzylic protons.

-

Benzylic Protons: The benzylic protons (C5) will appear as a doublet due to coupling with the methine proton of the azetidine ring.

-

NH Proton: The NH proton signal is often broad and its chemical shift is dependent on solvent and concentration.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~162 (d, ¹JCF ≈ 245 Hz) | Ar-C (para to benzyl) |

| ~134 (d, ⁴JCF ≈ 3 Hz) | Ar-C (ipso to benzyl) |

| ~130 (d, ³JCF ≈ 8 Hz) | 2 x Ar-CH (ortho to benzyl) |

| ~115 (d, ²JCF ≈ 21 Hz) | 2 x Ar-CH (meta to benzyl) |

| ~55 | 2 x Azetidine-CH₂ (C2 & C4) |

| ~40 | Azetidine-CH (C3) |

| ~38 | Benzyl-CH₂ |

Note: These are predicted values. The 'd' indicates a doublet due to carbon-fluorine coupling.

Rationale for Assignments:

-

Aromatic Carbons: The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF). The other aromatic carbons will exhibit smaller couplings depending on their proximity to the fluorine atom.

-

Azetidine Carbons: The chemical shifts for the azetidine ring carbons are based on typical values for substituted azetidines.[3][4]

-

Benzylic Carbon: The benzylic carbon signal is expected in the aliphatic region, shifted downfield due to the attachment to the aromatic ring.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the steps for acquiring high-quality NMR spectra.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.[5]

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

2D NMR (Optional but Recommended):

-

For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.[6]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum Data

For this compound (C₁₀H₁₂FN), the expected monoisotopic mass is 165.0954 g/mol .

| m/z | Ion Assignment |

| 166.1 | [M+H]⁺ (Molecular Ion) |

| 109.1 | [M - C₄H₆N]⁺ (Fluorobenzyl cation) |

| 91.1 | [M - C₄H₆N - F]⁺ (Benzyl cation) |

| 57.1 | [C₄H₆N]⁺ (Azetidinyl-methyl cation) |

Note: The fragmentation pattern is predicted based on the known behavior of benzylamines in mass spectrometry.[7][8]

Rationale for Fragmentation:

-

The most likely fragmentation pathway involves the cleavage of the C-N bond between the azetidine ring and the benzyl group, leading to the formation of a stable fluorobenzyl cation (m/z 109.1).

-

Subsequent loss of fluorine from this cation could lead to the benzyl cation (m/z 91.1).

-

Cleavage of the C-C bond between the azetidine ring and the benzylic carbon would result in the formation of the azetidinyl-methyl cation (m/z 57.1).

Experimental Protocol for MS Data Acquisition

The following protocol outlines the steps for acquiring a mass spectrum using Electrospray Ionization (ESI).

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Setup:

-

Use an ESI mass spectrometer, which is a soft ionization technique that typically keeps the molecular ion intact.

-

Operate the instrument in positive ion mode to observe the protonated molecule [M+H]⁺.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion [M+H]⁺ and subjecting it to collision-induced dissociation (CID).

-

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach to the structural elucidation of this compound. The predicted data and outlined protocols in this guide serve as a valuable resource for researchers working with this and related compounds. While the provided data is based on theoretical predictions and analysis of analogous structures, it establishes a solid foundation for the interpretation of experimental results. For definitive structural confirmation, the acquisition of experimental data and its comparison with the information presented herein is essential.

References

-

An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed. Available from: [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available from: [Link]

-

Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Available from: [Link]

-

Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. Available from: [Link]

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Available from: [Link]

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available from: [Link]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available from: [Link]

-

NMR spectra were obtained at 400 MHz (1H NMR) and 100 MHz (13C NMR) using CDCl3 as solvent unless noted otherwise. The Royal Society of Chemistry. Available from: [Link]

-

Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. Available from: [Link]

Sources

- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajchem-a.com [ajchem-a.com]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Evaluation of 3-(4-fluorobenzyl)azetidine

Executive Summary & Rationale

This guide outlines a comprehensive, multi-tiered strategy for the in vitro characterization of 3-(4-fluorobenzyl)azetidine, a novel small molecule with potential neuromodulatory activity. The structural motif, featuring a strained azetidine ring coupled with a fluorobenzyl group, suggests a plausible interaction with monoamine transporters, a class of proteins critical to synaptic neurotransmission and the target of numerous therapeutics for neuropsychiatric disorders.[1]

Our evaluation framework is designed to systematically elucidate the compound's primary biological targets, functional activity, selectivity, and preliminary safety profile. By employing a logical progression from high-throughput binding assays to detailed mechanistic and safety studies, this approach maximizes data output while conserving resources, providing a robust data package to inform decisions for further preclinical development.

The Tiered In Vitro Evaluation Workflow

The core of our strategy is a five-tiered approach. Each tier represents a decision point, where data from the preceding stage informs the experimental design of the next. This ensures a focused and efficient characterization process.

Figure 1: Tiered workflow for the in vitro evaluation of this compound.

Tier 1: Primary Target Identification via Radioligand Binding

Objective: To identify and quantify the binding affinity of this compound for the primary human monoamine transporters: Serotonin Transporter (SERT), Dopamine Transporter (DAT), and Norepinephrine Transporter (NET).

Rationale: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[2] They are highly sensitive, reproducible, and provide a direct measure of target engagement, represented by the inhibition constant (Kᵢ). This initial screen is critical for confirming our primary hypothesis before committing to more resource-intensive functional assays.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is adapted for all three transporters, with specific radioligands and cell membrane preparations.

-

Membrane Preparation:

-

Utilize commercially available membrane preparations from HEK293 cells stably expressing either human SERT, DAT, or NET.

-

On the day of the assay, thaw membranes and resuspend in the appropriate binding buffer to a final protein concentration of 5-20 µ g/well .[3]

-

-

Assay Setup:

-

Perform the assay in a 96-well plate format.

-

Add serial dilutions of this compound (e.g., 10 concentrations from 0.1 nM to 10 µM).

-

Add a fixed concentration of the appropriate radioligand (near its Kₔ value) to all wells.

-

SERT: [³H]-Citalopram

-

DAT: [³H]-WIN 35,428

-

NET: [³H]-Nisoxetine

-

-

For non-specific binding (NSB) control wells, add a high concentration of a known, potent inhibitor (e.g., 10 µM Citalopram for SERT).

-

For total binding control wells, add vehicle (e.g., DMSO).

-

-

Incubation & Filtration:

-

Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.[3]

-

Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters, pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

-

Wash filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3]

-

-

Data Acquisition & Analysis:

-

Dry the filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting NSB from the total binding.

-

Plot the percent specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation :[4][5][6]

-

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

-

Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the transporter.

-

-

Anticipated Data & Interpretation

The primary output will be the Kᵢ values for the compound at each of the three transporters. This allows for a direct comparison of binding affinity.

Table 1: Hypothetical Binding Affinity Data

| Target Transporter | Radioligand | Kᵢ of this compound (nM) |

|---|---|---|

| hSERT | [³H]-Citalopram | 15.2 |

| hDAT | [³H]-WIN 35,428 | 250.6 |

| hNET | [³H]-Nisoxetine | 8.9 |

Interpretation: A low nanomolar Kᵢ value (<100 nM) at one or more transporters would constitute a "hit" and justify progression to Tier 2. The hypothetical data above suggests a potent interaction with NET and SERT, and a weaker interaction with DAT.

Tier 2: Functional Potency via Neurotransmitter Uptake Inhibition

Objective: To determine if the binding of this compound to monoamine transporters translates into functional inhibition of neurotransmitter uptake and to quantify its potency (IC₅₀).

Rationale: While binding assays confirm target engagement, they do not reveal the functional consequence. An uptake inhibition assay measures the compound's ability to block the primary function of the transporter, providing crucial information on its mechanism of action (e.g., inhibitor vs. substrate).[7] We will employ a fluorescence-based assay for higher throughput and to avoid the complexities of handling radiolabeled neurotransmitters where possible.[8][9]

Experimental Protocol: Fluorescence-Based Uptake Assay

-

Cell Culture:

-

Plate HEK293 cells stably expressing hSERT, hDAT, or hNET in 96- or 384-well black, clear-bottom plates and grow to a confluent monolayer.[10]

-

-

Assay Procedure:

-

Wash cells with a suitable buffer (e.g., Krebs-Ringer-HEPES).

-

Pre-incubate the cells with various concentrations of this compound or a reference inhibitor (e.g., Fluoxetine for SERT) for 10-20 minutes at 37°C.[8]

-

Initiate the uptake by adding a fluorescent substrate that acts as a mimetic for the natural neurotransmitters.[9]

-

The assay includes a masking dye that quenches the fluorescence of the substrate in the extracellular medium, ensuring that only the signal from internalized substrate is detected.[11]

-

-

Data Acquisition & Analysis:

-

Measure the increase in intracellular fluorescence over time using a fluorescence plate reader in kinetic mode.[11]

-

The rate of uptake is determined from the slope of the kinetic read.

-

Plot the percentage of uptake inhibition versus the log concentration of the compound.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Anticipated Data & Interpretation

This tier provides the functional potency of the compound, which can be compared to its binding affinity.

Table 2: Hypothetical Functional Potency Data

| Target Transporter | Assay Type | IC₅₀ of this compound (nM) |

|---|---|---|

| hSERT | Fluorescence Uptake | 45.8 |

| hDAT | Fluorescence Uptake | >1000 |

| hNET | Fluorescence Uptake | 22.5 |

Interpretation: The IC₅₀ values confirm that the compound is a functional inhibitor of NET and SERT, consistent with the binding data. The close correlation between Kᵢ and IC₅₀ values suggests a competitive mechanism of action. A significant divergence might imply a more complex interaction (e.g., allosteric modulation) that would require further investigation.

Tier 3: Selectivity & Preliminary Safety Profiling

Objective: To assess the selectivity of the compound by screening it against a broad panel of off-target receptors and to identify potential liabilities early in the discovery process.

Rationale: A successful drug candidate must be selective for its intended target to minimize the risk of adverse effects. Commercial services offer comprehensive panels that include a wide range of GPCRs, ion channels, kinases, and other enzymes. This is a cost-effective method to rapidly identify potential off-target interactions.

Methodology: The compound will be submitted to a commercial provider (e.g., Eurofins SafetyPanel, Charles River) for screening at a fixed concentration (typically 1 µM or 10 µM) against a panel of at least 44 targets. Any target showing >50% inhibition will be flagged for follow-up dose-response analysis to determine an IC₅₀ or Kᵢ value.

Interpretation: The goal is to demonstrate a clean profile with minimal off-target activity. A selectivity window of at least 100-fold between the primary target potency and any significant off-target activity is generally desired.

Tier 4: Preliminary ADME & Metabolic Liability Assessment

Objective: To gain an early understanding of the compound's drug-like properties, focusing on metabolic stability and potential for drug-drug interactions (DDIs).[12]

Rationale: Poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties are a major cause of failure in drug development.[13] Early in vitro assessment helps to identify potential liabilities such as rapid metabolism or inhibition of key drug-metabolizing enzymes.[14][15]

Key Assays

-

Metabolic Stability in Liver Microsomes: This assay measures the rate at which the compound is metabolized by Phase I enzymes, primarily Cytochrome P450s (CYPs), in human liver microsomes.[16] The output is typically reported as intrinsic clearance (Clᵢₙₜ) or half-life (t₁/₂). A long half-life suggests good metabolic stability.

-

CYP450 Inhibition: This assay determines if the compound inhibits the activity of the major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[17][18] Inhibition of these enzymes is a primary cause of drug-drug interactions.[19] The data is generated as IC₅₀ values for each isoform. An IC₅₀ > 10 µM is generally considered low risk.[20]

Table 3: Hypothetical Preliminary ADME Data

| Assay | Matrix | Result | Interpretation |

|---|---|---|---|

| Metabolic Stability | Human Liver Microsomes | t₁/₂ = 45 min | Moderate Stability |

| CYP2D6 Inhibition | Recombinant Enzyme | IC₅₀ = 12.5 µM | Low Risk |

| CYP3A4 Inhibition | Recombinant Enzyme | IC₅₀ > 50 µM | Very Low Risk |

Interpretation: The hypothetical data suggests the compound has moderate metabolic stability and a low risk of causing CYP-mediated drug-drug interactions, supporting its continued development.

Tier 5: Advanced Safety Profiling - hERG Liability

Objective: To specifically assess the compound's potential to inhibit the hERG potassium channel, a critical indicator of cardiovascular risk.

Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[21] Regulatory agencies mandate that all new chemical entities be tested for hERG liability.[22] The gold-standard method for this assessment is the manual or automated patch-clamp electrophysiology assay.[23][24]

Figure 2: Workflow for a whole-cell patch clamp hERG inhibition assay.

Experimental Protocol: Automated Patch Clamp

-

Cell System: Use CHO or HEK293 cells stably expressing the hERG channel.

-

Electrophysiology: Employ an automated patch-clamp system (e.g., QPatch, SyncroPatch) for higher throughput.[25]

-

Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current, which is the current measured upon repolarization of the cell membrane.[22]

-

Compound Application: After establishing a stable baseline current, apply increasing concentrations of this compound.

-

Data Analysis: Measure the reduction in the peak tail current at each concentration relative to the baseline. Plot the concentration-response curve to determine the IC₅₀ value.

Interpretation: A hERG IC₅₀ value > 10 µM is generally considered to indicate a low risk of cardiotoxicity. A therapeutic index (hERG IC₅₀ / Primary Target IC₅₀) of >100 is highly desirable.

Conclusion & Next Steps

This comprehensive in vitro evaluation guide provides a rigorous and logical framework for characterizing this compound. By systematically assessing its binding affinity, functional potency, selectivity, and key safety liabilities, this workflow generates the critical data necessary to build a compelling case for advancing the compound into in vivo pharmacokinetic and efficacy studies. A favorable outcome across these tiers would establish this compound as a promising lead candidate for further development.

References

-

Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).

-

In Vitro ADME. Selvita.

-

In Vitro ADME Assays and Services. Charles River Laboratories.

-

Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs.

-

Enzyme Inhibitor Terms and Calculations. Sigma-Aldrich.

-

In Vitro ADME Studies. PharmaLegacy.

-

In Vitro ADME Assays. Concept Life Sciences.

-

Application Notes and Protocols for Cell-Based CYP Inhibition Assay Using Cyp450-IN-1. Benchchem.

-

Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm.

-

determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed.

-

Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE.

-

A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices.

-

Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. Sophion.

-

Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.

-

hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology.

-

Ki, IC50, & the Cheng-Prusoff equation. YouTube.

-

CYP Inhibition Assay. LifeNet Health LifeSciences.

-

Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories.

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology.

-

Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.

-

Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.

-

LC-MS/MS based Cytochrome P450 Inhibition Assay. Enamine.

-

Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'- Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) at Monoamine Transporters. Benchchem.

-

Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Springer Link.

-

hERG Safety Assay. Evotec.

-

Neurotransmitter Transporter Uptake Assay Kit. Medicalexpo.

-

Neurotransmitter Transporter Uptake Assay Explorer Kit. Biocompare.

-

Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs.

-

MAO Inhibition in Drug Discovery and Development. Charles River Laboratories.

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central.

-

Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments.

-

High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. PubMed Central.

-

Monoamine Oxidase (MAO) Inhibition Assay. Evotec.

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

-

Radioligand Binding Assay. Gifford Bioscience.

-

Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry.

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

-

Synthesis of Azetidines. Progress in Chemistry.

-

PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles.

-

Recent progress in synthesis of 3-functionalized azetidines. ResearchGate.

Sources

- 1. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 5. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 6. youtube.com [youtube.com]